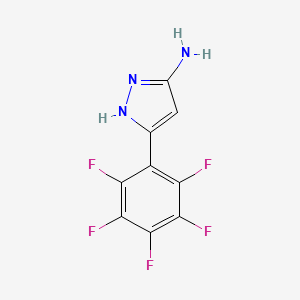
3-Amino-5-(perfluorophenyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(perfluorophenyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(perfluorophenyl)pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of 3-amino-1,2,4-triazole with perfluorobenzoyl chloride under basic conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-(perfluorophenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The perfluorophenyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce various substituted pyrazoles .
Aplicaciones Científicas De Investigación
3-Amino-5-(perfluorophenyl)pyrazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-(perfluorophenyl)pyrazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the perfluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-5-(trifluoromethyl)pyrazole
- 3-Amino-5-(chlorophenyl)pyrazole
- 3-Amino-5-(bromophenyl)pyrazole
Uniqueness
3-Amino-5-(perfluorophenyl)pyrazole is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions with biological targets. These features make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H4F5N3 |
|---|---|
Peso molecular |
249.14 g/mol |
Nombre IUPAC |
5-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H4F5N3/c10-5-4(2-1-3(15)17-16-2)6(11)8(13)9(14)7(5)12/h1H,(H3,15,16,17) |
Clave InChI |
YPDCKLWJRLLTGR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1N)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


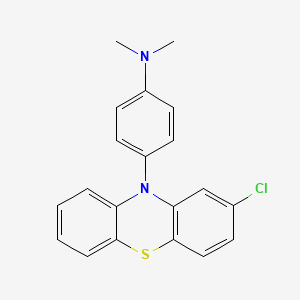
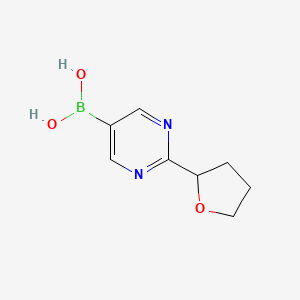
![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13698197.png)
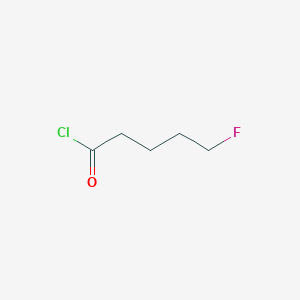
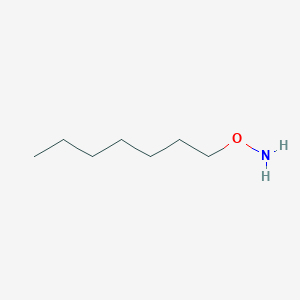
![4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine](/img/structure/B13698216.png)


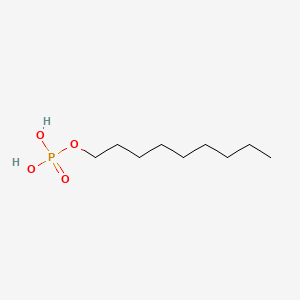
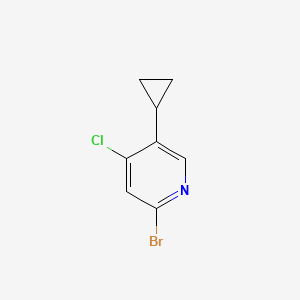

![3-Acetyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B13698247.png)
![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane](/img/structure/B13698252.png)

